1-(2-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Lipophilicity Drug Design ADME Prediction

1-(2-Ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 950473-39-9, molecular formula C17H18N6O2, MW 338.4 g/mol) is a synthetic diaryl-substituted tetrazole-urea derivative bearing a 2-ethoxyphenyl substituent at one urea nitrogen and a (1-phenyl-1H-tetrazol-5-yl)methyl group at the other. This compound belongs to a broader class of N-aryl-N'-tetrazole ureas that have been disclosed in the patent literature as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme target relevant to atherosclerosis and hypercholesterolemia.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 950473-39-9
Cat. No. B2803174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
CAS950473-39-9
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C17H18N6O2/c1-2-25-15-11-7-6-10-14(15)19-17(24)18-12-16-20-21-22-23(16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,18,19,24)
InChIKeyAVGWATHRUNMPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 950473-39-9): Structural Identity and Physicochemical Baseline for Procurement


1-(2-Ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 950473-39-9, molecular formula C17H18N6O2, MW 338.4 g/mol) is a synthetic diaryl-substituted tetrazole-urea derivative bearing a 2-ethoxyphenyl substituent at one urea nitrogen and a (1-phenyl-1H-tetrazol-5-yl)methyl group at the other [1]. This compound belongs to a broader class of N-aryl-N'-tetrazole ureas that have been disclosed in the patent literature as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme target relevant to atherosclerosis and hypercholesterolemia [2]. Its computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 94 Ų position it within drug-like property space, offering a distinct physicochemical profile relative to its closest structural analogs that differ in the substitution pattern of the aryl ring attached to the urea bridge [1].

Why 1-(2-Ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea Cannot Be Interchanged with Its Closest Analogs


Within the narrow structural cluster of 1-aryl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureas, small variations in the aryl substituent produce measurable shifts in key physicochemical parameters that govern membrane permeability, metabolic stability, and target binding. The target compound carries an ortho-ethoxy group (OCH2CH3), which increases lipophilicity by approximately 0.4 log units (XLogP3: 2.1) relative to its ortho-methoxy analog (XLogP3: 1.7) and introduces an additional rotatable bond (6 vs. 5) that alters conformational flexibility [1][2]. The para-fluoro analog (CAS 951547-47-0) presents a fundamentally different electronic character (electron-withdrawing fluoro vs. electron-donating alkoxy), while the meta-methoxy analog (CAS 951516-72-6) repositions the hydrogen-bond-accepting methoxy group to a different geometric orientation [3][4]. For researchers building structure-activity relationships (SAR) or screening for hit expansion, these apparently subtle differences can translate into divergent potency, selectivity, and pharmacokinetic profiles that cannot be assumed equivalent without direct comparative experimental data [5].

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (950473-39-9) Against Closest Analogs


Lipophilicity Advantage: XLogP3 of 2.1 for the 2-Ethoxy Derivative vs. 1.7 for 2-Methoxy and 3-Methoxy Analogs

The target compound (2-ethoxy substituent) has a computed XLogP3-AA value of 2.1, which is 0.4 log units higher than both the ortho-methoxy analog (CAS 951483-06-0, XLogP3: 1.7) and the meta-methoxy analog (CAS 951516-72-6, XLogP3: 1.7), and 0.2 log units higher than the para-fluoro analog (CAS 951547-47-0, XLogP3: 1.9), as reported in PubChem computed properties [1][2][3][4]. This increase in lipophilicity arises from the additional methylene unit in the ethoxy group (-OCH2CH3) compared to methoxy (-OCH3). The compound also has one additional rotatable bond (6) compared to both methoxy analogs (5 each) and two more than the fluoro analog (4), providing greater conformational flexibility [1].

Lipophilicity Drug Design ADME Prediction

Procurement-Grade Purity Differentiation: 98% Standard Purity with Batch-Specific QC Documentation vs. 95% Typical Vendor Offering

Bidepharm supplies 1-(2-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 950473-39-9) at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports . This represents a 3-percentage-point purity advantage over the typical 95% purity offered for this compound class through general chemical marketplaces . For the methoxy analog (CAS 951483-06-0), Bidepharm also offers 98% purity, but the same batch-level QC protocol applies to the target compound . The 4-fluoro analog (CAS 951547-47-0) is listed at 98% purity with equivalent QC from the same supplier .

Purity Quality Control Procurement

Structural Uniqueness Within the Analog Cluster: Ortho-Ethoxy Substitution Pattern Differentiates from Ortho-Methoxy, Meta-Methoxy, and Para-Fluoro Variants

The target compound presents an ortho-ethoxy substitution pattern (OCH2CH3 at the 2-position of the phenyl ring attached to urea), which is structurally distinct from three closest commercially available analogs: (a) ortho-methoxy (OCH3, CAS 951483-06-0), (b) meta-methoxy (OCH3 at 3-position, CAS 951516-72-6), and (c) para-fluoro (F, CAS 951547-47-0) [1][2][3][4]. In the tetrazole-urea ACAT inhibitor series, ortho-substitution on the N-aryl ring has been shown to modulate both in vitro potency and in vivo efficacy, with alkoxy substitution contributing to lipophilicity and electronic effects that influence target binding [5]. The ethoxy group introduces a larger steric footprint and distinct hydrogen-bonding geometry compared to methoxy, while the ortho positioning may restrict rotation around the N-aryl bond via intramolecular interactions, a feature absent in meta- and para-substituted analogs.

Structure-Activity Relationship Ortho-substitution Medicinal Chemistry

Patent-Disclosed ACAT Inhibitor Scaffold: Class-Level Activity Context with Documented In Vivo Cholesterol-Lowering Efficacy for Tetrazole-Urea Congeners

The tetrazole-substituted urea scaffold to which 950473-39-9 belongs is disclosed in U.S. Patent 5,073,565 and U.S. Patent 5,362,744 as ACAT inhibitors with utility in atherosclerosis [1][2]. A structurally related tetrazole urea congener (compound 2i) demonstrated an in vitro liver ACAT IC50 of 0.092 µM for the butyl-substituted analog 2b, with longer-chain analogs showing potent in vivo efficacy: compound 2i at 3 mg/kg lowered plasma total cholesterol by 67% in an acute cholesterol-fed rat model and by 47% in cholesterol-fed dogs; at 10 mg/kg, it lowered total cholesterol by 52% and raised HDL cholesterol by 113% in rats with pre-established hypercholesterolemia [3]. While these data are for a different substitution pattern (long alkyl chain at the tetrazole N2 position rather than a phenyl group), they establish the tetrazole-urea pharmacophore as capable of producing potent and translationally relevant in vivo pharmacology. The target compound, bearing a phenyl rather than alkyl substitution on the tetrazole, represents a distinct chemotype within this pharmacophore class and may exhibit differentiated target selectivity.

ACAT Inhibition Hypercholesterolemia Atherosclerosis

Drug-Likeness and Lead-Likeness Metrics: Quantitative Drug-likeness (QED) Score of 0.69 with No Rule-of-Five Violations

The target compound has a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.69, computed from molecular descriptors including AlogP (1.29), polar surface area (90.65 Ų), hydrogen bond acceptors (5), hydrogen bond donors (2), and rotatable bonds (7) . This QED score places the compound in a favorable drug-like property space, exceeding the commonly cited QED mean of approved oral drugs (~0.67 for the weighted score) . The compound has zero Rule-of-Five (Ro5) violations: MW 338.4 (<500), XLogP3 2.1 (<5), HBD 2 (<5), HBA 5 (<10) [1]. It also falls within lead-like property boundaries (MW <350) making it suitable as a starting point for fragment-to-lead or hit-to-lead optimization campaigns.

Drug-likeness Lead Optimization Fragment-based Design

Recommended Research and Procurement Application Scenarios for 1-(2-Ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (950473-39-9)


SAR Expansion of Ortho-Alkoxy Tetrazole-Urea Series for ACAT or Related Sterol O-Acyltransferase Targets

As established by the patent literature, tetrazole-substituted ureas are a validated pharmacophore for ACAT inhibition [1]. The target compound provides an ortho-ethoxy substitution that cannot be replicated by the available methoxy (CAS 951483-06-0) or fluoro (CAS 951547-47-0) analogs . Procurement of 950473-39-9 alongside these comparators enables a systematic exploration of how incremental increases in alkoxy chain length (methoxy → ethoxy) affect ACAT inhibitory potency, selectivity over related acyltransferases (e.g., DGAT, SOAT2), and lipophilicity-driven physicochemical properties. This SAR campaign is directly supported by the XLogP3 gradient (1.7 → 2.1) and rotatable bond count gradient (5 → 6) documented in the PubChem computed properties for these analogs.

Hit-to-Lead Optimization Leveraging Favorable Drug-Likeness and Lead-Like Properties

With a QED weighted score of 0.69, zero Rule-of-Five violations, MW of 338.4 (<350 lead-like threshold), and TPSA of 94 Ų, the target compound occupies property space suitable for hit-to-lead optimization [1]. The ortho-ethoxy group provides a synthetic handle for further derivatization (e.g., O-dealkylation to the phenol, or extension to longer alkoxy chains) that is not available with the fluoro analog. The 98% purity with batch-specific NMR, HPLC, and GC documentation from Bidepharm ensures that structure-activity relationships derived from screening are based on well-characterized material, reducing the risk of impurity-driven false positives .

General Screening Library Enrichment for Phenotypic or Target-Based Assays Requiring Ortho-Alkoxy Chemical Diversity

For organizations building or supplementing diversity-oriented screening collections, 950473-39-9 adds a distinct ortho-ethoxy tetrazole-urea chemotype that is not represented by the more common ortho-methoxy or para-fluoro variants [1]. The compound's computed XLogP3 of 2.1 places it in the optimal lipophilicity range for cell-based assays (typically logD7.4 1–3), and its molecular weight of 338.4 is within the sweet spot for screening library design . The tetrazole ring, a recognized carboxylic acid bioisostere, adds further value as a privileged scaffold for target classes that recognize acidic motifs, including integrins, PPARs, and angiotensin receptors .

Method Development and Cross-Validation of Orthogonal Purity Assays for Tetrazole-Containing Screening Compounds

Bidepharm's provision of batch-specific QC data (NMR, HPLC, GC) for 950473-39-9 at 98% purity establishes a reproducible reference standard [1]. This documentation can serve as a benchmark for developing or validating in-house purity assessment protocols for tetrazole-containing compound libraries. The compound's distinct chromatographic and spectroscopic signatures (including the characteristic tetrazole C-H and urea N-H signals in NMR, and a defined HPLC retention time) make it suitable as a system suitability standard for quality control workflows in medium- to high-throughput screening operations.

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.